molecular formula C6H9N B2796729 1,3-Dimethyl-1H-pyrrole CAS No. 10524-65-9

1,3-Dimethyl-1H-pyrrole

Cat. No. B2796729
CAS RN: 10524-65-9
M. Wt: 95.145
InChI Key: CTWQGTOWGFCWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. It is a colorless liquid with a strong odor and is used in various industrial applications. In recent years, this compound has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Scientific Research Applications

Antimicrobial Applications

1,3-Dimethyl-1H-pyrrole derivatives demonstrate notable antimicrobial properties. The synthesis of novel pyrrole chalcone derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has shown significant antibacterial and antifungal activity. These activities are attributed to the presence of the heterocyclic ring, with an increase in activity observed upon the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Spectroscopic and Structural Analysis

Several studies have focused on the spectroscopic and structural analysis of 1,3-Dimethyl-1H-pyrrole derivatives. For example, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by spectroscopic techniques, showing potential for the formation of new heterocyclic compounds (Singh et al., 2014). Moreover, these derivatives have been evaluated for their non-linear optical (NLO) material properties, indicating potential applications in NLO fields (Singh et al., 2015).

Anti-Inflammatory Applications

1H-pyrrole-2,5-dione derivatives, closely related to 1,3-Dimethyl-1H-pyrrole, have shown wide pharmacological properties, including anti-inflammatory activities. The study on new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives has indicated significant inhibition of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents (Paprocka et al., 2022).

Environmental Applications

2,5-Dihydro-1H-pyrrole-3-carboxylates, which can be derived from 1,3-Dimethyl-1H-pyrrole, are important for synthesizing high-value pyrroles with biological activities. A study demonstrated an environmentally friendly route for their synthesis using continuous flow ring-closing metathesis, indicating their potential in green chemistry applications (Drop et al., 2017).

properties

IUPAC Name

1,3-dimethylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6-3-4-7(2)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQGTOWGFCWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrrole

CAS RN

10524-65-9
Record name 1,3-dimethyl-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.